

Application Notes and Protocols: Acid Red 260 for Optimal Cytoplasmic Staining

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Compound of Interest		
Compound Name:	Acid Red 260	
Cat. No.:	B12381255	Get Quote

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Introduction

Acid Red 260, also known by its synonyms Xylidine Ponceau, Ponceau 2R, and C.I. 16150, is an anionic azo dye widely utilized in histology for staining various tissue components.[1][2][3][4] Its primary application is as a red counterstain, particularly within the Masson's trichrome staining protocol, where it imparts a distinct red or orange-red color to cytoplasmic structures, muscle fibers, and erythrocytes.[1][4][5] This document provides detailed application notes and protocols for the use of **Acid Red 260** in achieving optimal cytoplasmic staining.

Principle of Staining

Acid Red 260 is an acidic dye, meaning it carries a net negative charge. In an acidic solution, tissue proteins, which are amphoteric, become positively charged due to the protonation of their amino groups. The negatively charged sulfonic acid groups of the **Acid Red 260** molecule then bind electrostatically to these positively charged protein components in the cytoplasm, resulting in a stable red stain. The specificity of the staining can be influenced by factors such as the pH of the staining solution, the dye concentration, and the presence of other reagents.

Data Presentation

The optimal concentration of **Acid Red 260** for cytoplasmic staining is typically as a component of a "plasma stain" solution, often in combination with other acid dyes like Acid Fuchsin in



Masson's trichrome stain. Below is a summary of recommended formulations for preparing the staining solution.

Solution Component	Formulation 1	Formulation 2
Acid Red 260 (Xylidine Ponceau)	0.5% (w/v) in 1% aqueous acetic acid	0.5 g
Acid Fuchsin	0.5% (w/v) in 1% aqueous acetic acid	0.5 g
Solvent	Distilled Water	100 mL Distilled Water
Acidifier	1% Acetic Acid (included in dye solutions)	1 mL Glacial Acetic Acid
Preparation Note	Equal volumes of the two dye solutions are mixed.	Dyes are dissolved in water, then acid is added.

Table 1: Recommended Formulations for **Acid Red 260** Cytoplasmic Staining Solution.

Experimental Protocols

The following protocol is derived from the well-established Masson's trichrome staining method, focusing on the steps relevant to cytoplasmic staining with **Acid Red 260**.

Materials:

- · Acid Red 260 (Xylidine Ponceau) powder
- · Acid Fuchsin powder
- Glacial Acetic Acid
- Distilled Water
- Weigert's Iron Hematoxylin solution (for nuclear counterstaining)
- Phosphomolybdic acid or Phosphotungstic acid solution (differentiating agent)



- Aniline Blue or Light Green solution (for collagen staining, if performing full trichrome)
- Paraffin-embedded tissue sections on slides
- Standard histology reagents for deparaffinization and rehydration (e.g., xylene, graded alcohols)
- Mounting medium

Staining Solution Preparation (Formulation 2 from Table 1):

- Weigh 0.5 g of Acid Red 260 (Xylidine Ponceau) and 0.5 g of Acid Fuchsin.
- Dissolve the dyes in 100 mL of distilled water. Gentle warming may be required to fully dissolve the powders.
- Add 1 mL of glacial acetic acid to the solution and mix well.
- Filter the solution before use.

Staining Protocol:

- Deparaffinization and Rehydration:
 - Immerse slides in xylene to remove paraffin wax.
 - Rehydrate the tissue sections by passing them through a graded series of alcohol (100%, 95%, 70%) and finally into distilled water.
- Nuclear Staining (Optional but Recommended):
 - Stain the nuclei with Weigert's iron hematoxylin for 5-10 minutes.
 - Rinse thoroughly in running tap water.
 - "Blue" the nuclei in a suitable solution (e.g., Scott's tap water substitute) or running tap water.
 - Rinse in distilled water.



Cytoplasmic Staining:

Immerse the slides in the prepared Acid Red 260 staining solution for 5-10 minutes. This

step will stain the cytoplasm, muscle, and erythrocytes red.

• Rinsing:

Briefly rinse the slides in distilled water to remove excess stain.

Differentiation (for Trichrome Staining):

If performing a full trichrome stain, immerse the slides in a 1% phosphomolybdic acid or

phosphotungstic acid solution for 5-10 minutes. This step will decolorize the collagen

fibers, preparing them for the counterstain, while the cytoplasm retains the red stain.

· Collagen Staining (for Trichrome Staining):

Transfer the slides directly (without rinsing) to a 2.5% Aniline Blue or 2% Light Green

solution and stain for 5 minutes.

• Final Differentiation and Dehydration:

Briefly differentiate in 1% acetic acid solution for 1-2 minutes.

Dehydrate the sections rapidly through graded alcohols.

Clear in xylene.

Mounting:

Mount the coverslip with a permanent mounting medium.

Expected Results:

Cytoplasm: Red to orange-red[1][4]

Muscle Fibers: Red[6]

Erythrocytes: Red



- Nuclei: Blue/Black (if counterstained with hematoxylin)
- Collagen: Blue or Green (if full trichrome is performed)

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